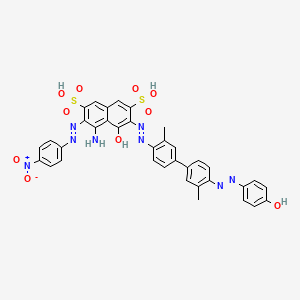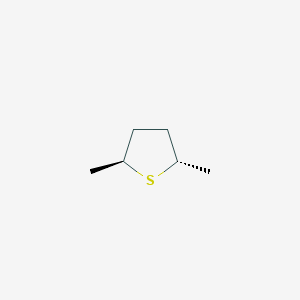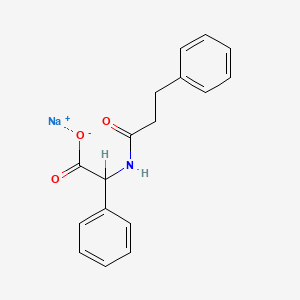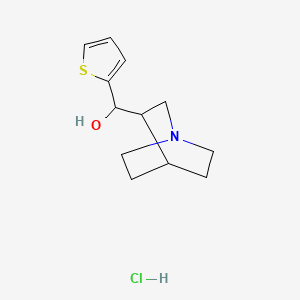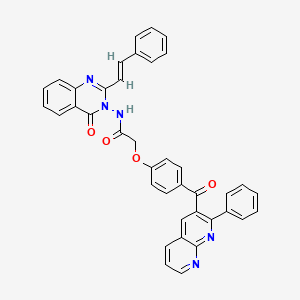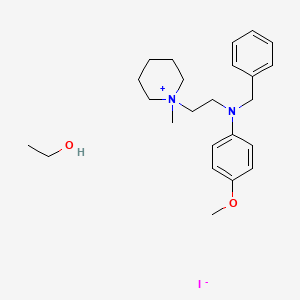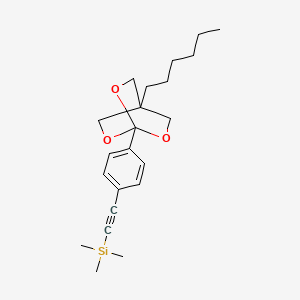
Urea, 1-cyanomethyl-3-(1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-cyanomethyl-3-(1-naphthyl)-: is a chemical compound with the molecular formula C13H11N3O It is known for its unique structure, which includes a naphthyl group attached to a urea moiety via a cyanomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-cyanomethyl-3-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:
Reaction of 1-naphthylamine with cyanoacetic acid: This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the cyanomethyl group.
Formation of the urea derivative: The intermediate product is then treated with an isocyanate, such as methyl isocyanate, to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Urea, 1-cyanomethyl-3-(1-naphthyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
Chemistry: : Urea, 1-cyanomethyl-3-(1-naphthyl)- is used as a building block in the synthesis of heterocyclic compounds
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: : The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : In the industrial sector, Urea, 1-cyanomethyl-3-(1-naphthyl)- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Urea, 1-cyanomethyl-3-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-1-naphthylurea: Similar structure but with a phenyl group instead of a cyanomethyl group.
N-cyanomethyl-N’-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
N-cyanomethyl-N’-2-naphthylurea: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness: : Urea, 1-cyanomethyl-3-(1-naphthyl)- is unique due to the presence of both a cyanomethyl group and a 1-naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Properties
CAS No. |
102433-06-7 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-(cyanomethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17) |
InChI Key |
CXARBRPTZKQICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
